Nitidasin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

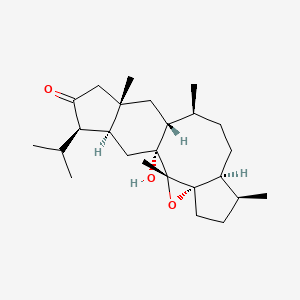

Nitidasin, also known as this compound, is a useful research compound. Its molecular formula is C25H40O3 and its molecular weight is 388.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

The total synthesis of nitidasin has been a significant focus in organic chemistry due to its complex structure. The first total synthesis was reported by Huber et al. in 2014, employing a stereoselective and convergent synthetic strategy. Key steps included:

- Alkenyl Lithium Addition : A complex alkenyl lithium compound was added to a trans-hydrindanone.

- Chemoselective Epoxidation : This step allowed for the selective formation of an epoxide intermediate.

- Ring-Closing Olefin Metathesis : This crucial reaction facilitated the closure of the central carbocycle, yielding this compound in high yield .

These synthetic methodologies not only provide access to this compound but also pave the way for further studies on related sesterterpenoids.

This compound has shown promising biological activities, particularly in immunomodulation and potential anticancer properties:

- Immunomodulatory Effects : Research indicates that this compound enhances interleukin-2 gene expression, suggesting its role as an immunomodulator . This property may be beneficial in conditions requiring enhanced immune responses.

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. Its mechanism may involve interference with cellular signaling pathways related to cancer progression .

Therapeutic Applications

The traditional use of Hercampuri (the plant source of this compound) in Peruvian folk medicine for treating various ailments such as hepatitis, hypertension, and diabetes underscores the compound's potential therapeutic applications:

- Hepatitis Treatment : The immunomodulatory effects of this compound could be harnessed in developing treatments for viral hepatitis.

- Hypertension and Diabetes Management : Given its traditional use, further pharmacological studies are warranted to explore its efficacy in managing these chronic conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Propriétés

Numéro CAS |

199468-54-7 |

|---|---|

Formule moléculaire |

C25H40O3 |

Poids moléculaire |

388.6 g/mol |

Nom IUPAC |

(1R,2R,4S,7S,8S,11S,12R,14S,17R,18S)-1-hydroxy-2,7,11,14-tetramethyl-17-propan-2-yl-3-oxapentacyclo[10.7.0.02,4.04,8.014,18]nonadecan-16-one |

InChI |

InChI=1S/C25H40O3/c1-14(2)21-19-12-24(27)18(11-22(19,5)13-20(21)26)15(3)7-8-17-16(4)9-10-25(17)23(24,6)28-25/h14-19,21,27H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,21+,22-,23+,24+,25-/m0/s1 |

Clé InChI |

CCWRAFQAZPWQJU-NTTYEGQXSA-N |

SMILES |

CC1CCC2C(CCC23C(O3)(C4(C1CC5(CC(=O)C(C5C4)C(C)C)C)O)C)C |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@H](CC[C@@]23[C@](O3)([C@@]4([C@@H]1C[C@]5(CC(=O)[C@@H]([C@@H]5C4)C(C)C)C)O)C)C |

SMILES canonique |

CC1CCC2C(CCC23C(O3)(C4(C1CC5(CC(=O)C(C5C4)C(C)C)C)O)C)C |

Synonymes |

nitidasin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.